1,3-Diisopropyl-1H-imidazol-3-ium iodide

Catalog No.
S6594596
CAS No.
398460-83-8
M.F
C9H17IN2
M. Wt
280.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Diisopropyl-1H-imidazol-3-ium iodide

CAS Number

398460-83-8

Product Name

1,3-Diisopropyl-1H-imidazol-3-ium iodide

IUPAC Name

1,3-di(propan-2-yl)imidazol-1-ium;iodide

Molecular Formula

C9H17IN2

Molecular Weight

280.15 g/mol

InChI

InChI=1S/C9H17N2.HI/c1-8(2)10-5-6-11(7-10)9(3)4;/h5-9H,1-4H3;1H/q+1;/p-1

InChI Key

UGNDUVBEMOJSIT-UHFFFAOYSA-M

SMILES

CC(C)N1C=C[N+](=C1)C(C)C.[I-]

Canonical SMILES

CC(C)N1C=C[N+](=C1)C(C)C.[I-]

1,3-Diisopropyl-1H-imidazol-3-ium iodide is a quaternary ammonium salt characterized by its imidazolium structure, where two isopropyl groups are attached to the nitrogen atom of the imidazole ring. Its molecular formula is C9H17IN2C_9H_{17}IN_2 and it has a molecular weight of approximately 280.15 g/mol. The compound is typically encountered as a white to off-white solid and is soluble in polar solvents such as water and methanol .

The mechanism of action of DIPA depends on the specific application. Here are some potential roles:

  • Solvent: DIPA's ability to dissolve various compounds makes it a useful solvent for research in catalysis, electrochemistry, and biomass conversion.
  • Catalyst: DIPA can act as a catalyst or catalyst precursor for various reactions due to its ability to interact with reactants.
  • Task-specific ionic liquid (TSIL): By tailoring the functional groups attached to the imidazolium ring, DIPA can be designed for specific applications, such as CO2 capture or extraction of specific molecules.
  • Mild skin and eye irritant: Direct contact can cause irritation.
  • Environmental impact: While less volatile than many solvents, improper disposal of DIPA can still harm the environment.
  • Solvent for Organic Reactions


    Due to their thermal stability, wide liquid range, and tunable polarity, ILs like DIIP have gained significant interest as alternative reaction media for organic synthesis. They can dissolve a broad range of organic and inorganic compounds, allowing researchers to explore new reaction pathways and improve the efficiency of existing ones []. For instance, DIIP has been used as a solvent for Heck reactions, Diels-Alder cycloadditions, and Suzuki-Miyaura couplings [, ].

  • Electrochemistry

    The ionic nature of ILs like DIIP makes them attractive electrolytes for electrochemical applications. Their high conductivity and electrochemical stability allow researchers to study various electrode processes and perform electrochemical energy conversion []. For example, DIIP has been used in the development of ionic liquid electrolytes for dye-sensitized solar cells and lithium-ion batteries [, ].

  • Catalysis

    DIIP can act as a catalyst or catalyst support in various chemical reactions. Its ionic structure and tunable properties allow researchers to design catalysts for specific reactions. Additionally, DIIP can immobilize transition metal complexes, improving their reusability and selectivity []. For instance, research has explored DIIP-based catalysts for metathesis reactions, hydrogenation reactions, and CO2 capture.

The synthesis of 1,3-Diisopropyl-1H-imidazol-3-ium iodide typically involves the alkylation of imidazole or its derivatives with isopropyl iodide. The general reaction can be summarized as follows:

  • Starting Materials: Imidazole and isopropyl iodide.
  • Reaction Conditions: The reaction is usually conducted under reflux conditions in a suitable solvent such as acetone or DMF (dimethylformamide).
  • Procedure:
    • Mix imidazole with isopropyl iodide in the solvent.
    • Heat the mixture under reflux for several hours.
    • After completion, the product can be precipitated by adding a non-polar solvent like hexane or filtered out from the solution.

This method yields 1,3-Diisopropyl-1H-imidazol-3-ium iodide with reasonable purity .

1,3-Diisopropyl-1H-imidazol-3-ium iodide finds applications primarily in organic synthesis and catalysis due to its ability to stabilize reactive intermediates. It is also utilized in the preparation of N-heterocyclic carbenes, which are valuable ligands in coordination chemistry and catalysis. Additionally, its potential biological activities suggest possible uses in pharmaceuticals and agrochemicals .

Interaction studies involving 1,3-Diisopropyl-1H-imidazol-3-ium iodide often focus on its ability to coordinate with metal ions or other substrates. The compound's strong σ-donor properties allow it to form stable complexes with transition metals, which can enhance catalytic activity in various reactions. Studies have shown that these interactions can lead to improved reaction rates and selectivity in catalysis .

Several compounds exhibit structural similarities to 1,3-Diisopropyl-1H-imidazol-3-ium iodide. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
1,3-Dimethylimidazolium iodideC5H10N2IC_5H_10N_2ISmaller alkyl groups; widely used as a ligand
1-Ethyl-3-methylimidazolium iodideC7H10N2IC_7H_{10}N_2IEthyl group provides different steric properties
1-Methylimidazolium iodideC4H6N2IC_4H_6N_2ISimplest structure; often used in ionic liquids

Uniqueness of 1,3-Diisopropyl-1H-imidazol-3-ium iodide: The presence of two isopropyl groups imparts significant steric hindrance compared to other imidazolium salts, which may enhance its stability and reactivity in specific chemical environments. This structural feature allows for unique interactions in catalytic applications and potentially different biological activities compared to simpler analogs .

Hydrogen Bond Acceptor Count

1

Exact Mass

280.04365 g/mol

Monoisotopic Mass

280.04365 g/mol

Heavy Atom Count

12

Dates

Modify: 2023-11-23

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